REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH2:14][C:15]([F:18])([F:17])[F:16])[CH2:9]1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[F:18][C:15]([F:16])([F:17])[CH2:14][N:10]1[CH2:11][CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9]1 |f:3.4|
|
Name
|
[1-(2,2,2-Trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CCC1)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(CN1CC(CCC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |